molecular formula C11H16N2S B1332057 2,6-Diethylphenylthiourea CAS No. 25343-30-0

2,6-Diethylphenylthiourea

Cat. No.: B1332057
CAS No.: 25343-30-0
M. Wt: 208.33 g/mol
InChI Key: UQCMKQLHZQIUHB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2,6-Diethylphenylthiourea is a derivative of thiourea . Thiourea derivatives have been found to inhibit several enzymes, including α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) . These enzymes play crucial roles in various biological processes, such as carbohydrate digestion (α-amylase, α-glucosidase) and neurotransmission (AChE, BuChE).

Mode of Action

It is known that thiourea derivatives can interact with their target enzymes and inhibit their activity . This interaction likely involves the formation of a complex between the thiourea derivative and the enzyme, which prevents the enzyme from catalyzing its usual reactions.

Biochemical Pathways

The inhibition of α-amylase and α-glucosidase by this compound can affect the digestion of carbohydrates, potentially leading to a decrease in postprandial blood glucose levels . The inhibition of AChE and BuChE can affect cholinergic neurotransmission, potentially leading to changes in nerve signal transmission .

Pharmacokinetics

It is known that thiourea derivatives can be absorbed and distributed in the body

Result of Action

The inhibition of the target enzymes by this compound can lead to various effects at the molecular and cellular levels. For example, the inhibition of α-amylase and α-glucosidase can lead to a decrease in the digestion of carbohydrates, potentially affecting blood glucose levels . The inhibition of AChE and BuChE can affect nerve signal transmission .

Biochemical Analysis

Biochemical Properties

Thioureas and their derivatives, including 2,6-Diethylphenylthiourea, have been found to interact with various enzymes and proteins. For instance, they have been shown to inhibit α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes . These interactions can affect the biochemical reactions these enzymes are involved in, potentially altering metabolic processes within the cell.

Cellular Effects

The effects of this compound on cells are not fully understood. Studies on thiourea derivatives have shown that they can have significant effects on cellular processes. For example, they have been found to have antibacterial and antioxidant potentials . They also have the potential to inhibit glucose-6-phosphatase (G6Pase), an enzyme that plays a crucial role in glucose metabolism .

Molecular Mechanism

It is known that thiourea derivatives can undergo oxidation at sulfur, followed by reactions in which the sulfur moiety is separated from the rest of the molecule . This process could potentially influence the activity of this compound at the molecular level.

Temporal Effects in Laboratory Settings

It is known that the effects of thiourea derivatives can vary over time, with some effects becoming more pronounced with prolonged exposure .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. Studies on thiourea derivatives have shown that they can have varying effects at different dosages .

Metabolic Pathways

This compound may be involved in various metabolic pathways due to its interactions with enzymes such as α-amylase, α-glucosidase, AChE, BuChE, and G6Pase . These enzymes play key roles in carbohydrate metabolism, neurotransmission, and glucose metabolism, respectively.

Transport and Distribution

It is known that thiourea derivatives can interact with various biomolecules, which could potentially influence their transport and distribution .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Diethylphenylthiourea can be synthesized through the reaction of 2,6-diethylaniline with carbon disulfide in the presence of a base. The reaction typically occurs in an aqueous medium, leading to the formation of the thiourea derivative .

Industrial Production Methods: On an industrial scale, the synthesis of this compound involves the use of large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as purification through recrystallization and characterization using spectroscopic techniques .

Chemical Reactions Analysis

Types of Reactions: 2,6-Diethylphenylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2,6-Diethylphenylthiourea is unique due to the presence of diethyl groups on the phenyl ring, which can influence its reactivity and biological activity. This structural modification can enhance its interaction with specific molecular targets, making it a valuable compound in various applications .

Properties

IUPAC Name

(2,6-diethylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2S/c1-3-8-6-5-7-9(4-2)10(8)13-11(12)14/h5-7H,3-4H2,1-2H3,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCMKQLHZQIUHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179988
Record name Thiourea, (2,6-diethylphenyl)-
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Molecular Weight

208.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25343-30-0
Record name 2,6-Diethylphenylthiourea
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Record name 25343-30-0
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Record name Thiourea, (2,6-diethylphenyl)-
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Record name 25343-30-0
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Record name 2,6-DIETHYLPHENYLTHIOUREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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